2-(Difluoromethoxy)naphthalene-6-carbonyl chloride
CAS No.:
Cat. No.: VC15916590
Molecular Formula: C12H7ClF2O2
Molecular Weight: 256.63 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H7ClF2O2 |
|---|---|
| Molecular Weight | 256.63 g/mol |
| IUPAC Name | 6-(difluoromethoxy)naphthalene-2-carbonyl chloride |
| Standard InChI | InChI=1S/C12H7ClF2O2/c13-11(16)9-2-1-8-6-10(17-12(14)15)4-3-7(8)5-9/h1-6,12H |
| Standard InChI Key | UXKUKCBLJYUNOV-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC2=C(C=CC(=C2)OC(F)F)C=C1C(=O)Cl |
Introduction
Chemical and Physical Properties
Structural Characteristics
The molecular structure of 2-(difluoromethoxy)naphthalene-6-carbonyl chloride features a naphthalene ring substituted at the 2-position with a difluoromethoxy group (–OCF₂H) and at the 6-position with a carbonyl chloride moiety (–COCl). The difluoromethoxy group introduces electron-withdrawing effects, while the carbonyl chloride enhances reactivity toward nucleophiles. X-ray crystallographic data for analogous naphthalene derivatives (e.g., chlorinated biphenyls) suggest a planar aromatic system with bond lengths consistent with conjugated π-electron systems .
Table 1: Key Physicochemical Properties
Spectroscopic Data
Infrared (IR) spectroscopy of related carbonyl chlorides reveals strong absorption bands near 1770–1800 cm⁻¹ for the C=O stretch and 750–800 cm⁻¹ for C–Cl vibrations . Nuclear magnetic resonance (NMR) spectra would expectedly show:
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¹H NMR: Aromatic protons in the naphthalene ring (δ 7.5–8.5 ppm), with splitting patterns dependent on substitution. The –OCF₂H group may exhibit a triplet near δ 6.5–7.0 ppm due to coupling with fluorine nuclei .
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¹⁹F NMR: A doublet for the –OCF₂H group (δ -120 to -130 ppm, J ≈ 250 Hz) .
Synthesis and Manufacturing
Friedel-Crafts Acylation
A naphthalene precursor (e.g., 2-difluoromethoxynaphthalene) undergoes Friedel-Crafts acylation using phosgene (COCl₂) or oxalyl chloride [(COCl)₂] in the presence of a Lewis acid catalyst (e.g., AlCl₃). This route is consistent with the synthesis of 2-phenoxy-1,4-naphthoquinones .
Chlorination of Carboxylic Acids
Oxidation of 2-(difluoromethoxy)naphthalene-6-carboxylic acid with thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) would yield the target carbonyl chloride. This method is widely employed for converting carboxylic acids to acyl chlorides .
Challenges in Fluorination
Introducing the difluoromethoxy group requires careful control to avoid over-fluorination. A plausible strategy involves nucleophilic substitution of a hydroxyl group with a difluoromethylating agent (e.g., HCF₂Cl or HCF₂Br) under basic conditions .
Industrial-Scale Production
No large-scale manufacturing data is available, but batch processes in inert atmospheres (e.g., nitrogen or argon) are standard for moisture-sensitive acyl chlorides. Purification via fractional distillation or recrystallization from non-aqueous solvents (e.g., hexane/ethyl acetate) is likely.
Applications in Research and Industry
Pharmaceutical Intermediates
The compound’s reactivity makes it a precursor for amide and ester formation. For example, coupling with amines could yield protease inhibitors or kinase modulators, as seen in structurally related naphthalene carboxamides .
Materials Science
In polymer chemistry, acyl chlorides are utilized to functionalize surfaces or initiate polycondensation reactions. The difluoromethoxy group may enhance thermal stability and reduce dielectric constants in fluorinated polymers .
Agrochemical Development
Naphthalene derivatives are explored as herbicides and insecticides. The electron-withdrawing –OCF₂H group could improve metabolic resistance in pest control agents .
Future Research Directions
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Synthetic Optimization: Developing catalytic, asymmetric methods to access enantiomerically pure derivatives.
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Biological Screening: Evaluating antimicrobial or anticancer activity in collaboration with in vitro assays.
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Green Chemistry: Exploring solvent-free or bio-based synthesis routes to reduce environmental impact .
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